molecular formula C16H16O4 B1587445 2,2',4-Trimethoxybenzophenone CAS No. 33077-87-1

2,2',4-Trimethoxybenzophenone

Cat. No. B1587445
CAS RN: 33077-87-1
M. Wt: 272.29 g/mol
InChI Key: FUGHBBQOPVKADC-UHFFFAOYSA-N
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Description

“2,2’,4-Trimethoxybenzophenone” is a chemical compound with the molecular formula C16H16O4 . It has an average mass of 272.296 Da and a monoisotopic mass of 272.104858 Da .


Molecular Structure Analysis

The molecular structure of “2,2’,4-Trimethoxybenzophenone” consists of two aromatic rings (phenyl groups) attached to a carbonyl group (C=O), with three methoxy groups (-OCH3) attached to the aromatic rings .


Physical And Chemical Properties Analysis

“2,2’,4-Trimethoxybenzophenone” is a solid at 20 degrees Celsius . It has a melting point of 54.0 to 59.0 degrees Celsius . The compound is white to almost white in color .

Scientific Research Applications

Crystal Structure and Material Properties

  • Organic NLO Material: 2,4,4′-Trimethoxybenzophenone (TMB), a variant of 2,2',4-Trimethoxybenzophenone, has been studied for its potential as an organic nonlinear optical (NLO) material. It exhibits properties like transparency in the visible region, lower optical cutoff, and significant second harmonic generation efficiency, indicating its utility in optoelectronic applications (Babu & Ramasamy, 2010).
  • Phase Transition Studies: Another study focused on temperature-dependent isomorphous phase transitions in molecular crystals of 2,4,4′-trimethoxybenzophenone, revealing insights into the structural dynamics and stability of this compound under varying temperatures (Fun et al., 2010).

Chemical Synthesis and Reactions

  • Electrophilic Displacement: Research on 2,4,6‐trimethoxybenzophenone, closely related to 2,2',4-Trimethoxybenzophenone, has shown that electrophilic displacement reactions can occur prior to chlorination, providing useful insights into the reactivity and potential applications in synthetic chemistry (Strating et al., 2010).
  • Renewable Resource-Based Epoxy Resins: Studies have explored the use of related compounds in the synthesis of epoxy resins from renewable resources, suggesting potential applications in environmentally friendly polymer production (Fourcade et al., 2013).

Biological and Medicinal Applications

  • Tubulin Polymerization Inhibitors: Some analogues of 2,2',4-Trimethoxybenzophenone have shown promising activity as tubulin polymerization inhibitors, which could be significant in the development of new anticancer therapies (Chuang et al., 2011).
  • Synthesis and Bioactivity Studies: Further research in this area includes the synthesis of novel compounds with potential as carbonic anhydrase inhibitors, demonstrating the diverse biological activities of derivatives of 2,2',4-Trimethoxybenzophenone (Gul et al., 2016).

Environmental and Analytical Chemistry

  • Dioxin Formation Mechanisms: The study of derivatives of 2,2',4-Trimethoxybenzophenone has also contributed to understanding the mechanisms of dioxin formation in environmental settings (Evans & Dellinger, 2005).
  • Analytical Methods for UV Absorbers: Analytical methods have been developed for the detection of hydroxylated benzophenone UV absorbers in environmental water samples, indicating the relevance of these compounds in environmental monitoring (Negreira et al., 2009).

properties

IUPAC Name

(2,4-dimethoxyphenyl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-11-8-9-13(15(10-11)20-3)16(17)12-6-4-5-7-14(12)19-2/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGHBBQOPVKADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393149
Record name 2,2',4-Trimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',4-Trimethoxybenzophenone

CAS RN

33077-87-1
Record name 2,2',4-Trimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Tanimoto, A Toshimitsu - Bulletin of the …, 1992 - repository.kulib.kyoto-u.ac.jp
The ultraviolet absorbers having 2-hydroxybenzophenone moiety as the functional group are known commonly as those of 2-hydroxybenzophenone type. It has been proposedl) that, …
Number of citations: 8 repository.kulib.kyoto-u.ac.jp
Y Han, SL Bontems, P Hegyes… - The Journal of …, 1996 - ACS Publications
[[9-[(9-Fluorenylmethyloxycarbonyl)amino]xanthen-2(or 3)-yl]oxy]alkanoic acid (XAL) handles have been prepared by efficient four-step routes from 2- or 3-hydroxyxanthone and …
Number of citations: 70 pubs.acs.org
K HATA - Journal of Synthetic Organic Chemistry, Japan, 1978 - jstage.jst.go.jp
The IUPAC nomenclature is not always properly accepted. Many incorrect names are found in contributed papers by many authors. It may be unavoidable that naming compounds of …
Number of citations: 0 www.jstage.jst.go.jp
Y Han - 1996 - search.proquest.com
The requirements for efficient incorporation of protected amino acids and release of completed peptides from solid support prompted our studies in three important aspects in solid-…
Number of citations: 0 search.proquest.com
D CH - Journal of the Indian Chemical Society, 1981 - University Press
Number of citations: 0
OO Hy - Journal of the Indian Chemical Society, 1981 - The Society
Number of citations: 0
CH D-OCH - Journal of the Indian Chemical Society, 1981 - The Society
Number of citations: 0
CHENO D-OCH - Journal of the Indian Chemical Society, 1981 - The Society
Number of citations: 0
畑一夫 - 有機合成化学協会誌, 1978 - jlc.jst.go.jp
The IUPAC nomenclature is not always properly accepted. Many incorrect names are found in contributed papers by many authors. It may be unavoidable that naming compounds of …
Number of citations: 3 jlc.jst.go.jp

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